3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid typically involves the reaction of 2-pyridinemethanamine with 3-methyl-2-oxobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound . This method often employs automated systems to control reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to active sites on enzymes, inhibiting or modulating their activity, which can lead to various biological effects . Additionally, it may interact with cellular receptors, triggering signal transduction pathways that result in physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid
- 4-Oxo-4-[(pyridin-3-ylmethyl)amino]butanoic acid
- 2-Pyridinemethanamine derivatives
Uniqueness
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the amino acid backbone allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-(pyridin-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)10(11(14)15)13-7-9-5-3-4-6-12-9/h3-6,8,10,13H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGOTMUQCHLDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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